molecular formula C7H8O2 B1433786 Methyl 1-ethynylcyclopropane-1-carboxylate CAS No. 1423705-50-3

Methyl 1-ethynylcyclopropane-1-carboxylate

Cat. No.: B1433786
CAS No.: 1423705-50-3
M. Wt: 124.14 g/mol
InChI Key: GNQDMDGANKZKFF-UHFFFAOYSA-N
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Description

“Methyl 1-ethynylcyclopropane-1-carboxylate” (MECC) is an organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . It has gained significant interest in recent years due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

MECC has a molecular formula of C7H8O2 . The exact structure would require more specific information or experimental data such as NMR or X-ray crystallography.


Physical and Chemical Properties Analysis

MECC has a molecular weight of 124.14 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental data.

Scientific Research Applications

Synthesis of Nucleoside Analogues Methylene-2-ethynylcyclopropane analogues of nucleosides were synthesized, showcasing the versatility of cyclopropane derivatives in creating biologically active compounds. These compounds were evaluated for their biological activities, with specific isomers demonstrating inhibition of Epstein-Barr virus replication, suggesting potential in antiviral therapies (Zhou et al., 2007).

Ring Opening Reactions and Synthetic Applications The study of ring-opening reactions of cyclopropane derivatives provides valuable insights into the chemical behavior of these compounds. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, closely related to methyl 1-ethynylcyclopropane-1-carboxylate, was shown to undergo various ring-opening reactions, leading to the synthesis of different cyclopropane derivatives. This indicates the potential of these compounds in synthetic organic chemistry for creating a broad range of structurally complex molecules (Maas et al., 2004).

Synthesis of Conformationally Restricted Histamine Analogs The synthesis of conformationally restricted analogs of histamine using cyclopropane derivatives like this compound demonstrates the compound's utility in medicinal chemistry. Such analogs have potential therapeutic value and help in understanding the bioactive conformations of biologically active compounds (Kazuta et al., 2002).

Safety and Hazards

MECC is classified as a dangerous substance. It has hazard statements H225-H315-H319-H335, indicating that it is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Biochemical Analysis

Biochemical Properties

Methyl 1-ethynylcyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and aminocyclopropane-1-carboxylate oxidase (ACC oxidase). These enzymes are involved in the biosynthesis of ethylene, a crucial plant hormone. This compound acts as a substrate analog, influencing the activity of these enzymes and thereby modulating ethylene production .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it has been observed to enhance ethylene-related responses, such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ethylene biosynthesis genes further underscores its influence on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist of ethylene response by competitively binding to ACC oxidase, thereby enhancing ethylene production . This binding interaction leads to the activation of downstream signaling pathways and changes in gene expression, ultimately resulting in the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be a stable compound with consistent bioactivity over extended periods . Long-term studies have shown that its effects on cellular function, such as ethylene production and gene expression, remain sustained, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated a dose-dependent response, with higher concentrations leading to more pronounced effects on ethylene production and related cellular processes . At very high doses, there may be toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as ACC synthase and ACC oxidase, which are key players in the conversion of S-adenosyl-L-methionine to ethylene . This interaction influences metabolic flux and metabolite levels, thereby modulating the overall ethylene biosynthesis pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution pattern is crucial for its role in modulating ethylene production and related cellular processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis . This localization is essential for its activity, as it ensures proximity to its target enzymes and facilitates efficient modulation of ethylene production . Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .

Properties

IUPAC Name

methyl 1-ethynylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQDMDGANKZKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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